molecular formula C9H5ClOS B1592229 5-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 28540-51-4

5-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B1592229
CAS No.: 28540-51-4
M. Wt: 196.65 g/mol
InChI Key: ZKNZDTHWZYRQIH-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H5ClOS and a molecular weight of 196.66 g/mol It is a derivative of benzothiophene, featuring a chlorine atom at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where benzothiophene is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in 5-chloro-1-benzothiophene-2-carbaldehyde can undergo oxidation to form a carboxylic acid. For instance:
Reaction :
C9H5ClOS aldehyde KMnO4/H+C9H5ClO2S carboxylic acid \text{C}_9\text{H}_5\text{ClOS aldehyde }\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_9\text{H}_5\text{ClO}_2\text{S carboxylic acid }

Conditions :

  • Potassium permanganate (KMnO4\text{KMnO}_4
    ) in acidic medium (e.g., H2SO4\text{H}_2\text{SO}_4
    ) at elevated temperatures.

  • Chromium trioxide (CrO3\text{CrO}_3
    ) in acetic acid.

Outcome :
The product, 5-chloro-1-benzothiophene-2-carboxylic acid, is a key intermediate for synthesizing derivatives like hydrazides and esters .

Reduction Reactions

The aldehyde group is reducible to a primary alcohol.
Reaction :
C9H5ClOS aldehyde NaBH4C9H7ClOS alcohol \text{C}_9\text{H}_5\text{ClOS aldehyde }\xrightarrow{\text{NaBH}_4}\text{C}_9\text{H}_7\text{ClOS alcohol }

Conditions :

  • Sodium borohydride (NaBH4\text{NaBH}_4
    ) in methanol at room temperature.

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4
    ) in anhydrous ether under reflux.

Outcome :
5-Chloro-1-benzothiophene-2-methanol is formed, which can serve as a precursor for ethers or esters .

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5-position undergoes substitution reactions with nucleophiles.

Reaction :
C9H5ClOS+NH3C9H6NOS+HCl\text{C}_9\text{H}_5\text{ClOS}+\text{NH}_3\rightarrow \text{C}_9\text{H}_6\text{NOS}+\text{HCl}

Conditions :

  • Ammonia (NH3\text{NH}_3
    ) in ethanol under reflux.

  • Sodium methoxide (NaOCH3\text{NaOCH}_3
    ) for methoxy substitution.

Outcome :
Substituted benzothiophenes with altered electronic properties, useful in pharmaceutical intermediates .

Condensation Reactions

The aldehyde participates in condensation reactions to form Schiff bases or hydrazones.

Example :
Reaction with Hydrazine :
C9H5ClOS+NH2NH2C9H6ClN2OS+H2O\text{C}_9\text{H}_5\text{ClOS}+\text{NH}_2\text{NH}_2\rightarrow \text{C}_9\text{H}_6\text{ClN}_2\text{OS}+\text{H}_2\text{O}

Conditions :

  • Hydrazine hydrate in ethanol under reflux.

Outcome :
5-Chloro-1-benzothiophene-2-carbohydrazide, a precursor for bioactive heterocycles.

Research Findings

  • Antimicrobial Activity : Derivatives like 5-chloro-1-benzothiophene-2-carbohydrazide exhibit inhibitory effects against Staphylococcus aureus (MIC = 128 µg/mL).

  • Synthetic Utility : The compound’s aldehyde group enables diverse functionalizations, forming intermediates critical for drug discovery .

Scientific Research Applications

5-Chloro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbaldehyde depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorine atom and an aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a benzothiophene core, enables it to interact with various biological targets, making it a compound of interest for drug development.

  • Molecular Formula : C₉H₅ClOS
  • Molecular Weight : 196.66 g/mol
  • CAS Number : 28540-51-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. This interaction can lead to inhibition or activation of various biochemical processes, which is crucial for its potential therapeutic applications.

Target Interactions

Research indicates that compounds similar to 5-Chloro-1-benzothiophene derivatives exhibit antitumor , antibacterial , antioxidative , and antiviral properties. These activities are often mediated through the modulation of signaling pathways, affecting cellular proliferation and apoptosis .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens, including drug-resistant strains. The compound's efficacy against Staphylococcus aureus highlights its potential in addressing antibiotic resistance .

Anticancer Properties

Studies have demonstrated that benzothiophene derivatives possess anticancer activities, which may involve the inhibition of specific cancer cell lines. For instance, preliminary data suggest that this compound could induce cytotoxic effects in human cancer cell lines, although further detailed studies are required to quantify these effects .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Identified as an intermediate in organic synthesis; potential for modifying biological activity through structural variation.
Demonstrated broad-spectrum biological activities including antimicrobial and anticancer effects; suggested mechanisms involve enzyme interaction.
Highlighted significant efficacy against drug-resistant bacteria; indicated potential as a lead compound for further drug development.

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNZDTHWZYRQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594127
Record name 5-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28540-51-4
Record name 5-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-chlorosuccinimide (13.1 mmol) and 50 ml toluene, at 0°, is slowly added dimethylsulfide (18.1 mmol). The mixture is stirred briefly, cooled to -25° and 5-chlorobenzothiophene-2-methanol (10. 1 mmol) added followed by stirring for 2 hours. Triethylamine (13.1 mmol) is added and the mixture allowed to warm to RT. The mixture is taken up in ether, washed with 10% HCl, water and brine, dried over sodium sulfate and solvent removed to give 5-chlorobenzothiophene-2-carboxaldehyde.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.1 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
13.1 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-chlorobenzo[b]thiophene (6.14 g) in THF (120 ml) was added n-BuLi (1.6 M solution in hexane, 27.3 ml) at −78° C., and the mixture was stirred for 2 hours. To this mixture was added DMF (8.5 ml), and the mixture was stirred for 1 hour at −78° C. to −30° C. The reaction was quenched by the addition of water and allowed to warm to room temperature. The organic layer was separated, diluted with ethyl acetate, washed with 10% citric acid solution, brine, dried over MgSO4, and concentrated. The residue was titurated with diisopropylether to give the titled compound as colorless crystals (5.92 g).
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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